N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide is a compound with the molecular formula C13H14N2O3S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound features a thiophene ring, which is a five-membered ring containing sulfur, and a carboxamide group attached to a phenyl ring substituted with a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Carboxamide Group: The carboxamide group is introduced through a reaction between the thiophene derivative and an appropriate amine under suitable conditions.
Substitution with the Methylsulfonyl Group: The phenyl ring is substituted with a methylsulfonyl group using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methanesulfonamido-4-methylphenyl)thiophene-3-carboxamide
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
Uniqueness
N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and methylsulfonyl substitution make it particularly interesting for research in various fields .
Properties
Molecular Formula |
C12H11NO3S2 |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(3-methylsulfonylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11NO3S2/c1-18(15,16)10-5-2-4-9(8-10)13-12(14)11-6-3-7-17-11/h2-8H,1H3,(H,13,14) |
InChI Key |
GFXNMTKIPNIDBY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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